molecular formula C18H24N2O5 B1221873 Funebrine

Funebrine

Cat. No.: B1221873
M. Wt: 348.4 g/mol
InChI Key: RYQKWJPWKLPCHJ-GRUDOPTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Funebrine is a lactone.

Scientific Research Applications

Subheading Synthesis of Gamma-Hydroxyisoleucine

The first enantioselective synthesis of gamma-hydroxyisoleucine, a key amino acid component of funebrine, was achieved using a palladium(II) catalyzed 3,3-sigmatropic rearrangement. This process was significant for creating the (2S)-stereogenic center in the compound, marking a pivotal step in the synthetic route towards this compound (Jamieson, Sutherland, & Willis, 2004).

Total Synthesis and Conformational Studies

Subheading Synthesis of Racemic this compound

A study developed syntheses for racemic forms of this compound and funebral, utilizing a new variation of the Paal-Knorr condensation with titanium isopropoxide for constructing the pyrrole lactone moiety. The study also explored the conformational dynamics of this compound, measuring barriers for interconversion between conformations (Dong et al., 1999).

Stereoselective Total Synthesis

Subheading Advanced Synthesis Techniques

The stereoselective total synthesis of (-)-funebrine from 2-butyn-1-ol was described, highlighting steps such as stereoselective enolate Claisen rearrangement and Au-catalyzed lactonization. This synthesis route emphasized the advancement in techniques for producing this compound (Okada, Sakaguchi, Shinada, & Ohfune, 2011).

Sequential Transesterification and Intramolecular Cycloaddition

Subheading Synthesis of this compound and Funebral

The first syntheses of (-)-funebrine and (-)-funebral were achieved through sequential formation of nitrone, transesterification, and intramolecular cycloaddition. This approach led to the production of key synthetic intermediates for this compound and funebral, demonstrating a novel synthetic pathway (Tamura, Iyama, & Ishibashi, 2004).

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3S,4S,5R)-3-[[1-[(3S,4S,5R)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrol-2-yl]methylideneamino]-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C18H24N2O5/c1-9-11(3)24-17(22)15(9)19-7-13-5-6-14(8-21)20(13)16-10(2)12(4)25-18(16)23/h5-7,9-12,15-16,21H,8H2,1-4H3/t9-,10-,11-,12-,15+,16+/m1/s1

InChI Key

RYQKWJPWKLPCHJ-GRUDOPTHSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)[C@H]1N=CC2=CC=C(N2[C@H]3[C@@H]([C@H](OC3=O)C)C)CO)C

SMILES

CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C

Canonical SMILES

CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C

Synonyms

funebrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Funebrine
Reactant of Route 2
Funebrine
Reactant of Route 3
Funebrine
Reactant of Route 4
Funebrine
Reactant of Route 5
Funebrine
Reactant of Route 6
Funebrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.